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Compound of Interest

Compound Name: FPH2

Cat. No.: B15575874 Get Quote

A Novel Small Molecule Inducing Hepatocyte
Proliferation
Introduction

The limited proliferative capacity of primary human hepatocytes (PHHs) in vitro has long been a

significant hurdle in the development of cell-based therapies for liver diseases and the creation

of reliable liver models for drug discovery. The discovery of FPH2, a novel small molecule,

presents a significant breakthrough in addressing this challenge. FPH2 has been shown to

potently stimulate the proliferation of PHHs from multiple donors while ensuring the

maintenance of their characteristic functions. This technical guide provides an in-depth

overview of the discovery, history, mechanism of action, and experimental protocols associated

with the FPH2 compound, also known as BRD-9424.

Discovery and History
The journey to identify FPH2 began with a high-throughput screen of a diverse library of 12,000

small molecules. The primary goal of this screen was to identify compounds capable of

stimulating the proliferation of PHHs. In this initial screen, primary human hepatocytes were

treated with these compounds for 72 hours, and the number of cell nuclei was used as a

primary readout for proliferation. This unbiased approach led to the identification of 16

promising compounds that significantly increased the number of nuclei without inducing any

apparent toxicity.
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Among these hits, two compounds, FPH1 and FPH2, emerged as the most potent and

efficacious, respectively. FPH2, in particular, demonstrated a robust ability to more than double

the number of nuclei in PHHs from three different donors. This initial success prompted a

deeper investigation into its mechanism of action and its potential as a therapeutic agent.

Mechanism of Action: Inhibition of the Hippo
Signaling Pathway
Subsequent research focused on elucidating the molecular target of FPH2. Through a chemical

proteomics approach, utilizing a biotin-tagged, photo-cross-linkable derivative of FPH2,

researchers identified the protein kinase MST1 (also known as STK4) as a specific binding

partner of the compound. MST1 is a core component of the Hippo signaling pathway, a critical

regulator of organ size and cell proliferation.

Further validation confirmed that FPH2 directly binds to and inhibits the kinase activity of

MST1. This inhibition sets off a cascade of events within the Hippo pathway. Specifically, the

inhibition of MST1 leads to a decrease in the phosphorylation of LATS1/2, the downstream

target of MST1. This, in turn, results in an increase in the nuclear localization of YAP, the

primary downstream effector of the Hippo pathway. Once in the nucleus, YAP co-activates

transcription factors that drive the expression of genes promoting cell proliferation.

The proliferative effect of FPH2 was further confirmed to be mediated by the Hippo pathway

through siRNA knockdown experiments. Knocking down either MST1 or LATS1/2 mimicked the

proliferative effect of FPH2. Furthermore, the proliferative effect of FPH2 was significantly

diminished in cells where MST1 or LATS1/2 had been knocked down, solidifying the conclusion

that FPH2 stimulates hepatocyte proliferation by inhibiting the Hippo pathway.

Quantitative Data Summary
The following tables summarize the key quantitative data obtained during the characterization

of FPH2.
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Parameter Value

EC50 (Ki-67 positive cells) ~2.5 µM

Binding Affinity (KD for MST1) 98 nM

IC50 (MST1 kinase inhibition) ~1.2 µM

Quantitative data for FPH2 activity.

Cell Cycle Phase Control 10 µM FPH2

S Phase 5.5% 15.2%

G2/M Phase 10.1% 25.3%

Effect of FPH2 on the cell

cycle distribution of primary

human hepatocytes.

Experimental Protocols
A detailed description of the key experimental protocols used in the discovery and

characterization of FPH2 is provided below.

High-Throughput Screening
Objective: To identify small molecules that stimulate the proliferation of primary human

hepatocytes.

Methodology:

Primary human hepatocytes were seeded in 384-well plates.

A library of 12,000 small molecules was added to the wells at a final concentration of 5

µM.

Cells were incubated for 72 hours.

Cell nuclei were stained with a fluorescent dye.
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The number of nuclei in each well was quantified using a high-content imaging system to

identify compounds that increased cell number.

Target Identification using Chemical Proteomics
Objective: To identify the protein target of FPH2.

Methodology:

A derivative of FPH2 containing a photo-cross-linkable group and a biotin tag was

synthesized.

This derivative was incubated with lysates from primary human hepatocytes.

The mixture was exposed to UV light to induce cross-linking between the FPH2 derivative

and its binding partners.

Streptavidin beads were used to pull down the biotin-tagged protein complexes.

The captured proteins were identified using mass spectrometry.

Surface Plasmon Resonance (SPR)
Objective: To confirm the direct binding of FPH2 to its identified target, MST1.

Methodology:

Recombinant MST1 protein was immobilized on a sensor chip.

Solutions of FPH2 at various concentrations were flowed over the chip.

The binding and dissociation of FPH2 to MST1 were measured in real-time to determine

the binding affinity (KD).

In Vitro Kinase Assay
Objective: To determine if FPH2 inhibits the kinase activity of MST1.

Methodology:
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Recombinant MST1 was incubated with a peptide substrate and ATP in the presence of

varying concentrations of FPH2.

The kinase reaction was allowed to proceed for a defined period.

The amount of ADP produced, which is proportional to the kinase activity, was measured

using a commercial kinase assay kit.

The IC50 value was calculated from the dose-response curve.
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Caption: FPH2 inhibits MST1, preventing YAP phosphorylation and promoting its nuclear

translocation and pro-proliferative gene expression.

Experimental Workflow for FPH2 Target Identification
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Caption: Workflow for identifying the molecular target of FPH2 using chemical proteomics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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